molecular formula C13H13N B1597528 3'-Methyl[1,1'-biphenyl]-4-amine CAS No. 57964-45-1

3'-Methyl[1,1'-biphenyl]-4-amine

Cat. No. B1597528
CAS RN: 57964-45-1
M. Wt: 183.25 g/mol
InChI Key: GFBVVPBMYMZYGY-UHFFFAOYSA-N
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Description

“3’-Methyl[1,1’-biphenyl]-4-amine” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . It has a molecular formula of C13H12 . It is also known by other names such as Biphenyl, 3-methyl-; m-Methylbiphenyl; 3-Methylbiphenyl; 3-Methyldiphenyl; 3-Phenyltoluene; (3-Methylphenyl)benzene; 3-Methyl-1,1’-biphenyl; m-Phenyltoluene .


Molecular Structure Analysis

The molecular structure of “3’-Methyl[1,1’-biphenyl]-4-amine” can be viewed using Java or Javascript . The molecular weight is 168.2344 .


Chemical Reactions Analysis

While specific chemical reactions involving “3’-Methyl[1,1’-biphenyl]-4-amine” are not available in the retrieved data, it’s worth noting that biphenyl derivatives can undergo various reactions. For instance, the formation of biphenyl is often observed as a major impurity in Grignard reactions .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

3'-Methyl[1,1'-biphenyl]-4-amine derivatives have been studied for their potential in organic light-emitting diodes (OLEDs). For instance, compounds like TBBI and Me-TBBI, which bear both hole-transporting triphenylamine and electron-transporting benzimidazole moieties, have shown excellent thermal stability and good solubility in common solvents. These properties make them suitable for use in phosphorescent OLEDs as host materials (Ge et al., 2008).

Corrosion Inhibition

Amine derivative compounds, including those related to 3'-Methyl[1,1'-biphenyl]-4-amine, have been synthesized and tested for their effectiveness as corrosion inhibitors on mild steel in acidic environments. These compounds demonstrate protective properties on steel surfaces and are influenced by the substituent groups (Boughoues et al., 2020).

Fluorescence Enhancement

Substituting N-phenyl groups in 3'-Methyl[1,1'-biphenyl]-4-amine derivatives can lead to fluorescence enhancement in certain applications. This effect is due to a more planar ground-state geometry and red-shifted absorption and fluorescence spectra, which can be beneficial in photochemical applications (Yang et al., 2002).

Organometallic Compounds

Research includes the synthesis of new organotellurium compounds based on 3'-Methyl[1,1'-biphenyl]-4-amine. These compounds have been characterized and studied for various properties like molecular structure, thermal stability, and electronic attributes (Mokhtar & Al-Saadawy, 2022).

Security Inks

Novel V-shaped molecules derived from 3'-Methyl[1,1'-biphenyl]-4-amine exhibit multi-stimuli response and have potential applications as security inks. Their structure enables them to undergo reversible color changes in response to mechanical force or pH changes, which is useful in anti-counterfeiting technologies (Lu & Xia, 2016).

Antimicrobial and Anticoccidial Activities

Some derivatives of 3'-Methyl[1,1'-biphenyl]-4-amine have shown promising results in antimicrobial and anticoccidial activities. These compounds have been effective against certain microorganisms and have potential applications in the field of medicine and veterinary science (Georgiadis, 1976).

Safety And Hazards

While specific safety and hazard information for “3’-Methyl[1,1’-biphenyl]-4-amine” is not available in the retrieved data, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .

properties

IUPAC Name

4-(3-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBVVPBMYMZYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374925
Record name 3'-Methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methyl[1,1'-biphenyl]-4-amine

CAS RN

57964-45-1
Record name 3′-Methyl[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57964-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3'-Methyl-4-biphenylyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared by Suzuki coupling of 1-bromo-4-nitrobenzene and 1-bromo-3-methylbenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Sciacca, N Cardullo, L Pulvirenti, A Di Francesco… - Bioorganic …, 2023 - Elsevier
Obesity is a complex disease defined as an excessive amount of body fat. It is considered a risk factor for several pathologies; therefore, there is an increasing interest in its treatment. …
Number of citations: 2 www.sciencedirect.com
K Rizwan, N Rasool, MA Hashmi, S Noreen, M Zubair… - Molecules, 2021 - mdpi.com
A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs synthesized in considerable yields through Suzuki cross-coupling reactions. Various electron …
Number of citations: 3 www.mdpi.com
RF Graceffa, AA Boezio, J Able, S Altmann… - Journal of medicinal …, 2017 - ACS Publications
Because of its strong genetic validation, Na V 1.7 has attracted significant interest as a target for the treatment of pain. We have previously reported on a number of structurally distinct …
Number of citations: 61 pubs.acs.org
Z Li, G Cai, F Fang, W Li, M Fan, J Lian… - Journal of Medicinal …, 2021 - ACS Publications
N-Methyl-d-aspartate receptors (NMDARs) are glutamate-gated Na + and Ca 2+ -permeable ion channels involved in excitatory synaptic transmission and synaptic plasticity. NMDAR …
Number of citations: 10 pubs.acs.org

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